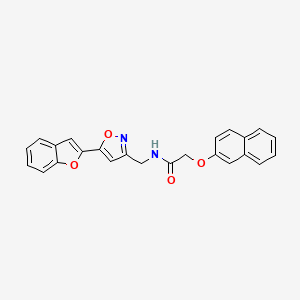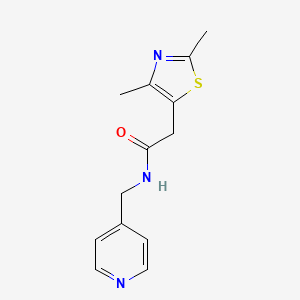![molecular formula C20H15N7OS B2993395 N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1005950-73-1](/img/structure/B2993395.png)
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H15N7OS and its molecular weight is 401.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases such as the epidermal growth factor receptor (EGFR) , the fibroblast growth factor receptor (FGFR) , the insulin receptor (IR) , and the vascular endothelial growth factor receptor (VEGFR) . These receptors play crucial roles in cellular signaling pathways, regulating cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal signaling pathways, leading to changes in cellular functions
Biochemical Pathways
The affected pathways primarily involve cell growth and proliferation. For instance, EGFR, FGFR, IR, and VEGFR are all involved in the MAPK/ERK pathway , a key regulator of cell division and survival . By inhibiting these receptors, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are well distributed throughout the body
Result of Action
The molecular and cellular effects of the compound’s action include reduced cell proliferation and increased cell death, particularly in cancer cells . This is due to the disruption of key signaling pathways involved in cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the presence of other drugs or substances that compete for the same targets . Additionally, factors such as the patient’s overall health, diet, and lifestyle can also influence the compound’s effectiveness and side effects.
Biochemical Analysis
Biochemical Properties
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The interaction with CDKs involves binding to the active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, it may interact with other biomolecules such as DNA and RNA, affecting gene expression and cellular metabolism.
Cellular Effects
The effects of this compound on various cell types are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and metabolic processes. For example, it has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Furthermore, it can alter cell signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and survival. The compound’s impact on gene expression includes upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CDKs, inhibiting their activity and thus blocking cell cycle progression . This binding involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, the compound can inhibit other enzymes involved in DNA replication and repair, further contributing to its cytotoxic effects on cancer cells. Changes in gene expression induced by this compound are mediated through its interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing sustained inhibition of target enzymes . Over time, the compound may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to this compound in vitro has been associated with persistent inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can either retain biological activity or be excreted from the body. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization within cells can affect its activity and function, with higher concentrations observed in the nucleus and cytoplasm. Binding to plasma proteins can also influence its distribution and bioavailability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is predominantly localized in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, it can be found in the cytoplasm, where it inhibits cytoplasmic enzymes and signaling proteins. Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its therapeutic potential.
Properties
IUPAC Name |
N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7OS/c1-13-10-17(24-20(28)16-8-5-9-29-16)27(25-13)19-15-11-23-26(18(15)21-12-22-19)14-6-3-2-4-7-14/h2-12H,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWJKDSCVJZZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2993312.png)

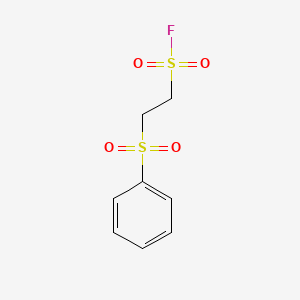


![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2993320.png)
![2-(benzylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2993321.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2993323.png)
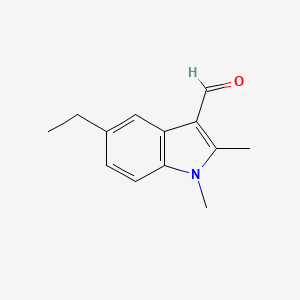
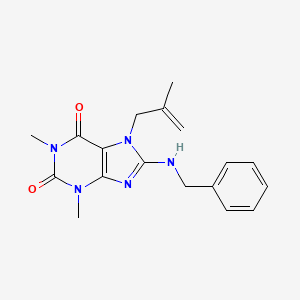
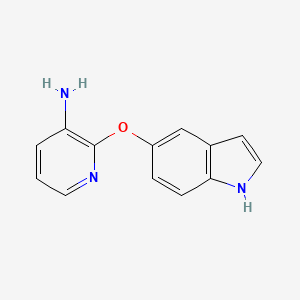
![N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2993330.png)
